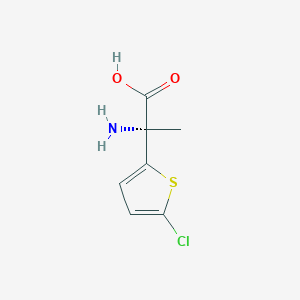
(S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 5-chlorothiophene-2-carboxylic acid with an appropriate amine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Scientific Research Applications
(S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(5-chlorothiophen-2-yl)propanoic acid
- 5-chlorothiophene-2-carboxylic acid
- 2-amino-3-(thiophen-2-yl)propanoic acid
Uniqueness
(S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid is unique due to the presence of both an amino group and a chlorine-substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c1-7(9,6(10)11)4-2-3-5(8)12-4/h2-3H,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
TUUHUCMNSDMQAB-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(S1)Cl)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















